Dolcanatide

Proteolytic stability Oral peptide delivery D-amino acid substitution

Investigating GC-C signaling in colonic inflammation or visceral hypersensitivity? Standard GC-C agonists lack biostability for extended intestinal exposure. Dolcanatide (SP-333) solves this with D-Asn1 and D-Leu16 substitutions that resist proteolytic degradation. - **Enhanced stability**: D-amino acid termini extend functional persistence along the GI tract vs. plecanatide/linaclotide - **IBD-relevant**: Preclinical efficacy in murine colitis models; Phase II for ulcerative colitis - **Anti-nociceptive**: Validated in rat visceral hypersensitivity assays for pain pathway dissection Supplied as lyophilized powder. Direct from BenchChem with verified chain of custody.

Molecular Formula C65H104N18O26S4
Molecular Weight 1681.9 g/mol
CAS No. 1092457-65-2
Cat. No. B10787436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolcanatide
CAS1092457-65-2
Molecular FormulaC65H104N18O26S4
Molecular Weight1681.9 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31+,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,48-,49-,50-/m0/s1
InChIKeyNSPHQWLKCGGCQR-HLHYUOOASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolcanatide (SP-333): GC-C Agonist Overview


Dolcanatide (SP-333) is an investigational, orally active synthetic analog of the human endogenous peptide uroguanylin and a potent agonist of the guanylate cyclase-C (GC-C) receptor [1]. It is a 16-amino acid bicyclic peptide that is structurally engineered with D-amino acid substitutions at both the C- and N-termini to confer enhanced stability against proteolytic degradation in the gastrointestinal (GI) tract [2]. As a GC-C agonist, dolcanatide binds locally to receptors on intestinal epithelial cells, increasing intracellular cyclic guanosine monophosphate (cGMP) to regulate fluid secretion, maintain epithelial barrier integrity, and exert anti-inflammatory and anti-nociceptive effects without significant systemic absorption [3]. This profile positions dolcanatide as a differentiated tool for research into inflammatory bowel disease (IBD) and other functional GI disorders.

Pathway studies GC‑C receptor agonism and intracellular cGMP signaling
Peptide stability D‑amino acid substitution model for GI proteolytic resistance
Intestinal physiology Barrier function, ion secretion, and visceral pain modulation

Dolcanatide Differentiation from Plecanatide and Linaclotide


In research applications, substituting dolcanatide with another GC-C agonist like plecanatide or linaclotide is scientifically unsound due to significant structural and functional differences. Dolcanatide is a uroguanylin analog specifically engineered for enhanced proteolytic stability and prolonged intestinal persistence compared to its analogs [1]. This structural differentiation translates into a distinct profile of epithelial barrier protection and anti-inflammatory efficacy in preclinical models, which is not directly mirrored by other agonists [2]. Therefore, using a different compound in an experimental protocol would introduce a critical variable, potentially leading to non-reproducible results or inaccurate conclusions regarding the role of sustained GC-C activation in GI health and disease.

Dolcanatide: D‑Asn1, D‑Leu16 termini Plecanatide: Asp3→Glu3 only Proteolytic stability may differ; GI persistence profile may not transfer directly
Rectal formulation for UC study context Oral formulation for CIC / IBS‑C Indication and delivery route mismatch; not interchangeable for IBD research

Dolcanatide Differentiation Evidence


Enhanced Biostability via Dual D-Amino Acid Substitution

Dolcanatide was specifically selected for advanced studies over its parent analog plecanatide due to its demonstrably higher resistance to proteolytic degradation in simulated gastric and intestinal fluids [1]. This enhanced stability is attributed to strategic D-amino acid substitutions at both termini [2].

Biostability
Reported
D‑Asn1 / D‑Leu16 vs Asp3→Glu3 substitution
May extend GI persistence; supports stability studies
Quantitative half‑life data not publicly disclosed
Proteolytic stability Oral peptide delivery D-amino acid substitution

Comparable cGMP Potency with Plecanatide

In a cell-based assay using human T84 colon carcinoma cells, dolcanatide stimulates cGMP synthesis with a potency that is directly comparable to its class analog. Dolcanatide exhibits an EC50 of 0.28 μM, while plecanatide, a structurally related GC-C agonist, demonstrates an EC50 of approximately 0.19 μM (190 nM) in the same assay system [1]. This indicates that the engineered stability of dolcanatide does not come at the cost of its receptor activation potency.

cGMP Potency
Head‑to‑head
Dolcanatide EC₅₀ ≈ 280 nM, Plecanatide 170 nM (T84 cells)
Comparable receptor activation; potency conserved
Assay variability may account for numerical difference
GC-C agonism cGMP assay In vitro pharmacology

Anti-Nociceptive Activity in Visceral Hypersensitivity

Oral treatment with dolcanatide significantly ameliorates disease in preclinical models of colitis. In a DSS-induced colitis model in BDF1 mice, once-daily oral gavage with dolcanatide (0.05-0.5 mg/kg) resulted in a significant reduction in colitis severity score (P < 0.05) and disease activity index (P < 0.05), an effect comparable to the positive controls sulfasalazine and 5-ASA [1].

Visceral Pain
Head‑to‑head
Comparable anti‑nociceptive effect at 0.01–0.05 mg/kg (rat models)
Supports pain signaling study; dose‑model context to verify
TNBS and PRS models; no significant difference vs. plecanatide
Inflammatory bowel disease In vivo efficacy DSS-colitis model

Ulcerative Colitis Investigation with Rectal Formulation

A Phase I clinical trial in healthy volunteers demonstrated that a 27 mg daily oral dose of dolcanatide for 7 days did not result in detectable activation of GC-C (as measured by cGMP accumulation) in the distal rectum [1]. This finding is a key differentiator, as it highlights a limitation in the compound's ability to engage the target across the entire colorectum despite its enhanced stability, a factor that must be considered for research applications focused on distal colorectal biology.

UC Investigation
Cross‑study
Phase II rectal formulation (6 mg, 28 days) vs oral CIC / IBS‑C indications
Distinct disease‑model evidence; supports colitis pathway research
Trial discontinued; data to verify from patent literature
Colorectal cancer Chemoprevention Pharmacodynamics

Dolcanatide Application Scenarios


GC-C Agonism in IBD Pathophysiology

Dolcanatide's engineered proteolytic stability [1] and in vivo anti-inflammatory efficacy in murine colitis [2] make it an ideal tool for chronic studies examining the long-term effects of GC-C agonism on intestinal inflammation. Researchers studying the maintenance of epithelial homeostasis in the small intestine and proximal colon can utilize dolcanatide to ensure sustained receptor engagement over the course of an experiment.

Visceral Pain & Nociception in Functional GI Disorders

The documented ability of dolcanatide to suppress lipopolysaccharide (LPS)-induced paracellular permeability and preserve the localization of tight junction proteins like occludin and ZO-1 [1] positions it as a key reagent for dissecting the GC-C signaling pathway's role in maintaining the intestinal barrier. Its use in cell-based assays (e.g., Caco-2, T84 monolayers) is well-validated for these specific endpoints.

Peptide Biostability and Intestinal Pharmacodynamics

Given its direct, head-to-head comparison with plecanatide in stability assays [1] and the Phase I clinical data defining its colonic bioactivity limits [2], dolcanatide serves as a benchmark compound for research into oral peptide delivery. It is highly relevant for studies focused on the relationship between peptide structure (e.g., D-amino acid substitution) and GI tract persistence, as well as for mapping the rostral-caudal distribution of GC-C agonist activity.

GC-C Mediated Colorectal Cancer Chemoprevention

As an investigational agent with demonstrated efficacy comparable to 5-ASA and sulfasalazine in preclinical colitis models [1], dolcanatide is a valuable reference compound for screening and validating new drug candidates targeting IBD. Its well-characterized in vivo profile provides a robust benchmark for assessing the efficacy of novel anti-inflammatory or barrier-protective therapies.

Application
Selection Property
Validation Focus
Colitis & IBD pathophysiology
Intestinal barrier function review
Epithelial repair endpoint context
Visceral hypersensitivity studies
Anti‑nociceptive pathway context
Pain signaling pathway review
Peptide stability & GI transit
D‑amino acid modification profile
Proteolytic stability assay context
Colorectal cancer chemoprevention research
GC‑C tumor suppressor pathway review
Colorectal bioactivity endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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